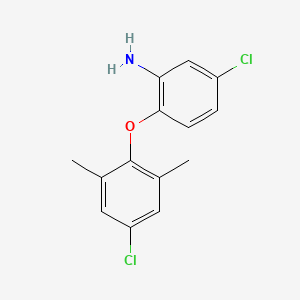
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is an organic compound with the molecular formula C14H13Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a chloro group and a phenoxy group that is further substituted with chloro and dimethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2,6-dimethylaniline.
Chlorination: The 2,6-dimethylaniline is chlorinated to introduce the chloro groups.
Coupling Reaction: Finally, the chlorinated 2,6-dimethylaniline is coupled with 5-chloro-2-nitrophenol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,4-dimethoxyaniline: Another aniline derivative with similar substitution patterns.
2,6-Dichloroaniline: A simpler aniline derivative with two chloro groups.
4-Chloro-2,6-dimethylaniline: Similar structure but lacks the phenoxy group.
Uniqueness
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is unique due to the presence of both chloro and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H13Cl2NO |
|---|---|
Molekulargewicht |
282.2 g/mol |
IUPAC-Name |
5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3 |
InChI-Schlüssel |
XFQMQHXBYPNFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)

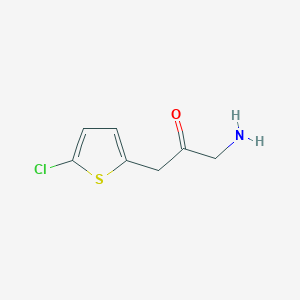
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
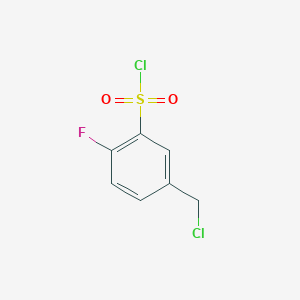
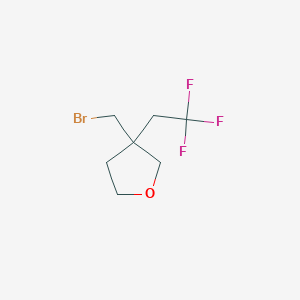
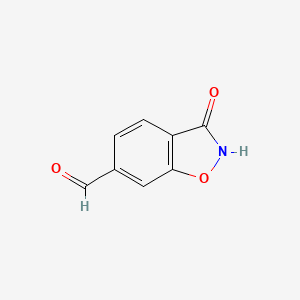
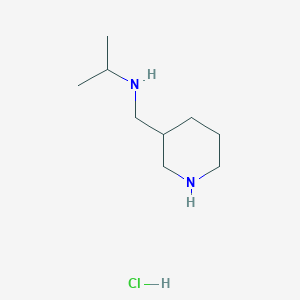

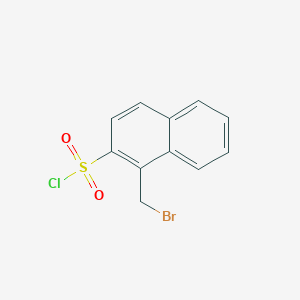
![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)

